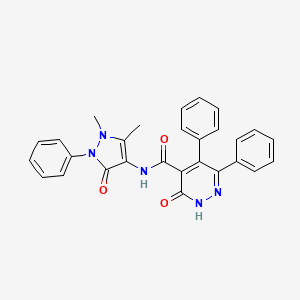
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
Pyrazolone Core: The central core is a pyrazolone ring (1H-pyrazol-4-yl) with additional substituents.
Diphenylpyridazine Moiety: Attached to the pyrazolone core are two phenyl rings and a pyridazine ring.
- This compound’s structure combines features from both pyrazolones and pyridazines, making it intriguing for various applications.
Preparation Methods
Industrial Production: While specific industrial production methods may not be widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: 4-AAPT can undergo various chemical reactions
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) are relevant.
Major Products: These reactions can yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: 4-AAPT serves as a versatile building block for synthesizing other compounds due to its unique structure.
Biology and Medicine: Its derivatives have been tested for analgesic, anti-inflammatory, and anticancer activities.
Industry: Used in dye and pigment preparation, analytical reagents, and chemo-sensors.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Uniqueness: 4-AAPT’s combination of pyrazolone and pyridazine features sets it apart.
Similar Compounds: While I don’t have a comprehensive list, related compounds include other pyrazolones, pyridazines, and their derivatives.
Properties
Molecular Formula |
C28H23N5O3 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide |
InChI |
InChI=1S/C28H23N5O3/c1-18-24(28(36)33(32(18)2)21-16-10-5-11-17-21)29-26(34)23-22(19-12-6-3-7-13-19)25(30-31-27(23)35)20-14-8-4-9-15-20/h3-17H,1-2H3,(H,29,34)(H,31,35) |
InChI Key |
PQXMWPDONNUHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11371488.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B11371489.png)
![5-(4-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11371520.png)
![2-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11371526.png)
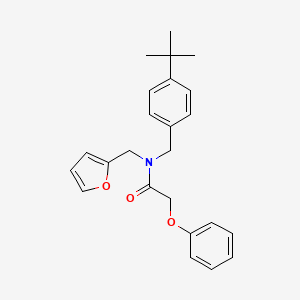
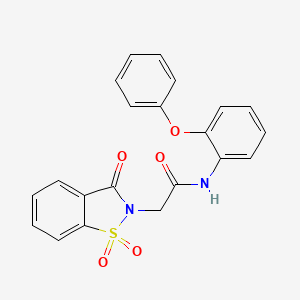
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B11371547.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11371554.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11371556.png)
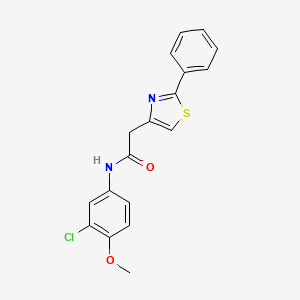
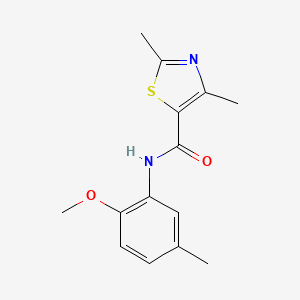
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11371572.png)
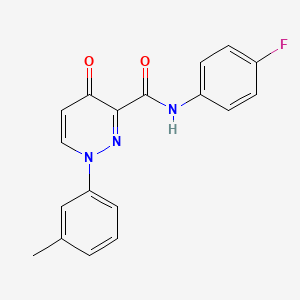
![3,4,5-trimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371579.png)
